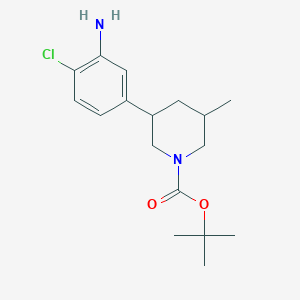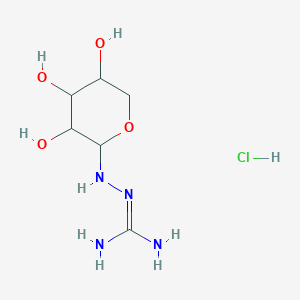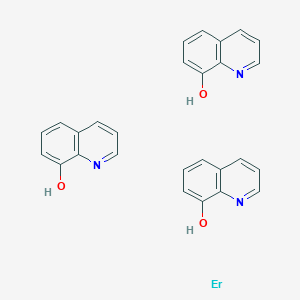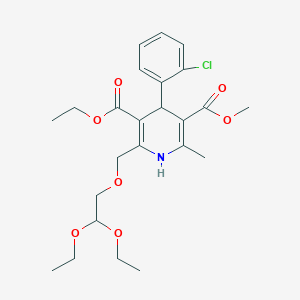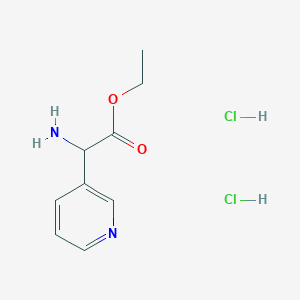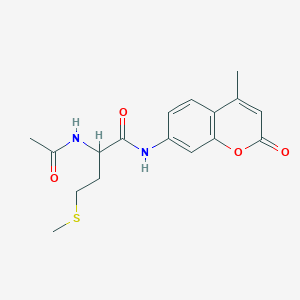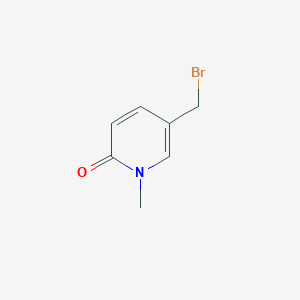
5-(Bromomethyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which significantly influences its chemical reactivity and potential applications. The compound is of interest in various fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve a high yield of the desired product .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors, which provide better control over reaction conditions and reduce the formation of by-products. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methylpyridin-2(1H)-one, while oxidation with hydrogen peroxide produces the corresponding N-oxide .
Scientific Research Applications
5-(Bromomethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional group compatibility
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein function .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
3-(Bromomethyl)-5-methylpyridine: Another bromopyridine derivative with different substitution patterns.
2-Bromobenzyl Bromide: Contains a bromomethyl group attached to a benzene ring at the ortho position.
Uniqueness
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective functionalization .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3 |
InChI Key |
OMMQQECWTWLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



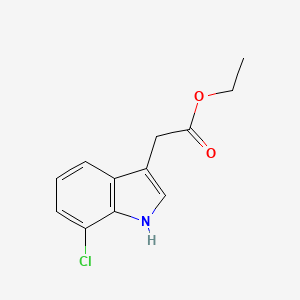
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
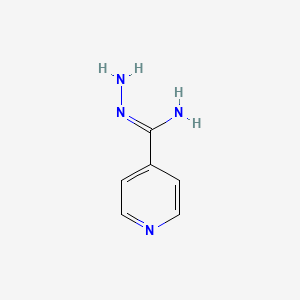
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
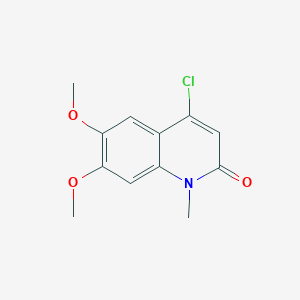
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
